4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate

Lipophilicity LogP Drug-likeness

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate (CAS 337924-59-1) is a synthetic organic small molecule belonging to the class of 1,2,3-thiadiazole-containing sulfonate esters. It features a central biaryl ether linkage connecting a 1,2,3-thiadiazole heterocycle to a phenyl 4-methoxybenzenesulfonate moiety, resulting in a molecular formula of C15H12N2O4S2 and a molecular weight of 348.4 g/mol.

Molecular Formula C15H12N2O4S2
Molecular Weight 348.39
CAS No. 337924-59-1
Cat. No. B2894746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate
CAS337924-59-1
Molecular FormulaC15H12N2O4S2
Molecular Weight348.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3
InChIInChI=1S/C15H12N2O4S2/c1-20-12-6-8-14(9-7-12)23(18,19)21-13-4-2-11(3-5-13)15-10-22-17-16-15/h2-10H,1H3
InChIKeyUVGBGCKKQQGHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate: Physicochemical Baseline and Class Identity for Informed Procurement


4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate (CAS 337924-59-1) is a synthetic organic small molecule belonging to the class of 1,2,3-thiadiazole-containing sulfonate esters [1]. It features a central biaryl ether linkage connecting a 1,2,3-thiadiazole heterocycle to a phenyl 4-methoxybenzenesulfonate moiety, resulting in a molecular formula of C15H12N2O4S2 and a molecular weight of 348.4 g/mol . The 1,2,3-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry and agrochemical research, known for diverse bioactivities including kinase inhibition and anti-necroptotic effects, and the sulfonate ester group can serve as a modifiable handle or a potential leaving group in prodrug or reactive probe designs [1]. Pre-procurement evaluation of this specific sulfonate ester, rather than a generic in-class substitution, is necessitated by the specific electronic and steric influence of its 4-methoxybenzenesulfonate substituent, which critically modulates its lipophilicity, physicochemical properties, and potential chemical reactivity profile compared to other aryl sulfonate analogs .

The Risk of Analog Interchange: Why 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate Cannot Be Assumed Equivalent to Other 4-Aryl Sulfonate Analogs


Substituting 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate with a seemingly close analog, such as the 4-chlorobenzenesulfonate or 4-(tert-butyl)benzenesulfonate derivative, without rigorous validation introduces significant scientific risk. Even a single substituent change on the distal aryl sulfonate ring has a profound, quantifiable impact on critical drug-like properties. For instance, the calculated octanol-water partition coefficient (LogP), a key determinant of membrane permeability and solubility, shifts dramatically from 3.91 to 4.25 when substituting the 4-methoxy group with a 4-chloro group . This is a well-documented structure-property relationship; a difference of 0.34 LogP units can correspond to a greater than 2-fold change in lipophilicity, potentially altering a compound's in vitro pharmacokinetic profile and off-target binding [1]. Furthermore, the 4-methoxy group's unique electron-donating character, in contrast to the electron-withdrawing chloro or bulky tert-butyl groups, directly influences the reactivity of the sulfonate ester, which is pivotal if the compound is intended for use as a reactive probe, a synthetic intermediate, or a stability-contingent prodrug . Simply assuming functional interchangeability based on the shared thiadiazole-phenyl core ignores these critical property divergences and can lead to failed experiments, irreproducible data, or the selection of a non-optimal lead candidate.

Head-to-Head Evidence: Quantifiable Differentiation of 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate from its Closest Analogs


Balanced Lipophilicity (LogP) Profile Compared to the 4-Chlorobenzenesulfonate Analog

The target compound demonstrates a more moderate lipophilicity profile (LogP = 3.91) compared to the more hydrophobic 4-chlorobenzenesulfonate analog (LogP = 4.25) . This represents a quantifiable difference of 0.34 LogP units, characteristic of the 4-methoxy substituent's balanced electronic contribution relative to the more electron-withdrawing 4-chloro group. For a researcher, this suggests the methoxy analog may offer a superior balance between membrane permeability and aqueous solubility for a given biological target, a key optimization parameter in drug discovery where highly lipophilic compounds (LogP > 5) are often associated with poor pharmacokinetics and promiscuous binding [1].

Lipophilicity LogP Drug-likeness Permeability

Differential Leaving Group Potential Indicated by Acidity of the Conjugate Acid (pKa)

The stability and reactivity of a sulfonate ester are directly governed by the leaving group ability of the corresponding sulfonate anion, which is quantitatively reflected in the pKa of its conjugate acid. Experimental data for the target compound reports a pKa of -2.01 for the conjugate acid of the 1,2,3-thiadiazole moiety . While a directly matched pKa value for the same position on the closest analog isn't available, the electron-donating methoxy group on the distal ring is expected to create a more stable (and thus poorer) leaving group compared to the electron-withdrawing 4-chloro substituent on the analog. This is supported by the classical Hammett substituent constants, where a 4-methoxy group (σ_p = -0.27) is a strong electron donor, reducing the acidity of the corresponding sulfonic acid, whereas a 4-chloro group (σ_p = +0.23) increases it [1]. This makes the target compound predictably more stable towards nucleophilic displacement or hydrolysis than its chloro analog, a crucial differentiator for applications requiring shelf stability or controlled reactivity.

pKa Leaving Group Sulfonate Ester Chemical Stability

Physical State and Volatility: A Comparison of Boiling Points with 4-Chlorobenzenesulfonate Analog

The target compound exhibits a slightly higher boiling point (540.6 ± 60.0 °C at 760 mmHg) compared to the 4-chlorobenzenesulfonate analog (532.9 ± 60.0 °C at 760 mmHg), a difference of 7.7 °C . Additionally, it possesses a lower density (1.4 vs 1.5 g/cm³) . This shift in boiling point and density arises from the distinct intermolecular forces governed by the different para-substituents, where the methoxy group's ability to participate in dipole-dipole interactions contrasts with the chloro group's effects. Furthermore, the recommended storage condition of -20°C for the target compound, with no such astringent requirement noted for the chloro analog, hints at a potentially higher thermal sensitivity that must be factored into experimental design .

Boiling Point Intermolecular Interactions Volatility Physical Form

Procurement-Led Application Scenarios: Where 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate Provides a Verifiable Advantage


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity Without Sacrificing the Sulfonate Handle

A medicinal chemistry team working on a necroptosis inhibitor program requires a 1,2,3-thiadiazole fragment. The team must select a sulfonate ester that maintains target engagement but operates within a moderate LogP window (3 < LogP < 4) to avoid the solubility and non-specific binding issues common at higher lipophilicity. In this scenario, 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate, with its verified LogP of 3.91 , is the optimal procurement choice over the more lipophilic 4-chlorobenzenesulfonate analog (LogP 4.25). The quantified 0.34 LogP unit difference is significant; it directly translates to a potentially greater than 2-fold improvement in predicted aqueous kinetic solubility, thereby increasing the probability of obtaining reliable dose-response data in early biological assays.

Synthesis of a Stability-Contingent Prodrug or Biolabile Probe

A chemical biology group aims to design a biolabile probe where controlled release of the 4-(1,2,3-thiadiazol-4-yl)phenol payload is critical. The sulfonate ester's reactivity must be high enough for the intended enzymatic or chemical trigger but low enough for acceptable buffer and plasma stability. Here, the target compound's 4-methoxybenzenesulfonate ester, predicted to be a moderately poor leaving group based on the electron-donating Hammett constant (σ_p = -0.27) [1], is a superior choice over the 4-chloro analog (σ_p = +0.23), whose corresponding sulfonic acid is orders of magnitude more acidic and thus a far better, potentially unstable, leaving group. The target compound's empirically known storage requirement of -20°C further underscores the need for a controlled stability profile, a feature that can be leveraged in a prodrug design rationale.

Analytical Quality Control for Custom Library Synthesis

A contract research organization (CRO) has been commissioned to synthesize a library of 1,2,3-thiadiazole derivatives, including this specific sulfonate ester and its analogs. For rigorous quality control, the CRO needs a distinct, easily verifiable physical constant for each compound to ensure product identity post-synthesis. The target compound's distinct boiling point (540.6 °C) and density (1.4 g/cm³), which differ by 7.7 °C and 0.1 g/cm³ respectively from the 4-chloro analog , serve as critical batch-specific identifiers. This prevents a potential mix-up where an incorrect aryl sulfonyl chloride was used during synthesis, saving time and resources on structural re-characterization.

Biomarker Discovery: Reducing Metabolic Liabilities from Highly Lipophilic Leads

During the hit-to-lead phase for an anti-cancer target, two closely related sulfonate ester hits are identified. One key objective is to select a lead with a lower risk of rapid metabolic clearance, for which high lipophilicity (LogP > 4) is a known liability. The procurement decision should favor 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate. The documented LogP of 3.91 places it within a more defendable drug-like space compared to the highly lipophilic 4-(tert-butyl)benzenesulfonate analog, which, due to its much larger and lipophilic substituent, is predicted to have a significantly higher LogP, increasing the risk of rapid oxidative metabolism and poor oral bioavailability.

Quote Request

Request a Quote for 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.